
(R)-2-(Bromomethyl)-4,4-difluorotetrahydrofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-(Bromomethyl)-4,4-difluorotetrahydrofuran is a chemical compound characterized by the presence of a bromomethyl group and two fluorine atoms attached to a tetrahydrofuran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Bromomethyl)-4,4-difluorotetrahydrofuran typically involves the bromination of a suitable precursor, such as a difluorotetrahydrofuran derivative. The reaction conditions often include the use of brominating agents like N-bromosuccinimide (NBS) in the presence of a radical initiator or under photochemical conditions to achieve the desired bromomethylation.
Industrial Production Methods
Industrial production of ®-2-(Bromomethyl)-4,4-difluorotetrahydrofuran may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-(Bromomethyl)-4,4-difluorotetrahydrofuran undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.
Reduction: Reduction reactions can be employed to remove the bromine atom or to alter the oxidation state of the compound.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed in suitable solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields the corresponding azide derivative, while oxidation with potassium permanganate can produce a carboxylic acid derivative.
Applications De Recherche Scientifique
®-2-(Bromomethyl)-4,4-difluorotetrahydrofuran has several scientific research applications, including:
Organic Synthesis: It serves as a versatile intermediate for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is explored for its potential as a building block in the development of pharmaceuticals.
Material Science: It is used in the preparation of fluorinated polymers and other advanced materials.
Biological Studies: The compound is investigated for its interactions with biological molecules and potential biological activities.
Mécanisme D'action
The mechanism of action of ®-2-(Bromomethyl)-4,4-difluorotetrahydrofuran involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. The fluorine atoms contribute to the compound’s stability and influence its reactivity and interactions with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-2-(Chloromethyl)-4,4-difluorotetrahydrofuran: Similar structure but with a chloromethyl group instead of a bromomethyl group.
®-2-(Bromomethyl)-4,4-difluorotetrahydropyran: Similar structure but with a tetrahydropyran ring instead of a tetrahydrofuran ring.
®-2-(Bromomethyl)-4,4-difluorooxetane: Similar structure but with an oxetane ring instead of a tetrahydrofuran ring.
Uniqueness
®-2-(Bromomethyl)-4,4-difluorotetrahydrofuran is unique due to the combination of its bromomethyl group and difluorinated tetrahydrofuran ring. This combination imparts distinct reactivity and stability, making it valuable for specific synthetic and research applications.
Propriétés
Formule moléculaire |
C5H7BrF2O |
|---|---|
Poids moléculaire |
201.01 g/mol |
Nom IUPAC |
(2R)-2-(bromomethyl)-4,4-difluorooxolane |
InChI |
InChI=1S/C5H7BrF2O/c6-2-4-1-5(7,8)3-9-4/h4H,1-3H2/t4-/m1/s1 |
Clé InChI |
FYYKEKKQIJEVFG-SCSAIBSYSA-N |
SMILES isomérique |
C1[C@@H](OCC1(F)F)CBr |
SMILES canonique |
C1C(OCC1(F)F)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


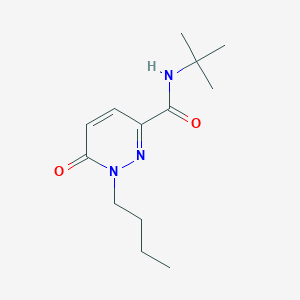

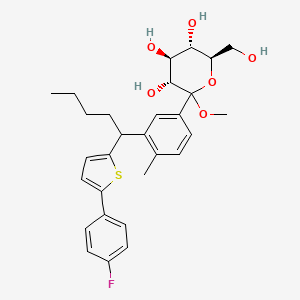
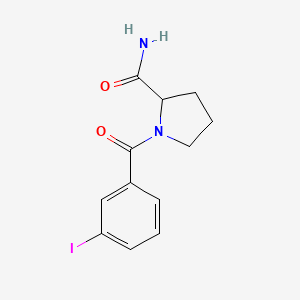
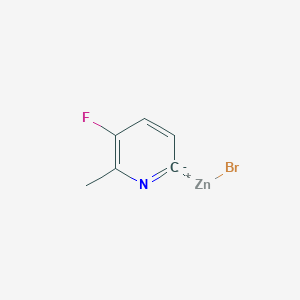
![Ethyl 5a-methyl-1,4,4a,5,5a,6-hexahydrocyclopropa[f]indazole-3-carboxylate](/img/structure/B14898040.png)

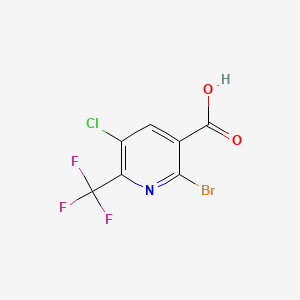
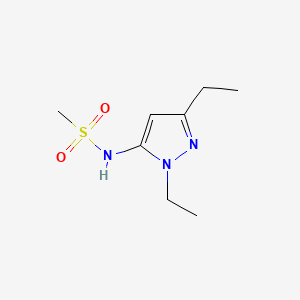

![Spiro[3.4]octan-6-ol](/img/structure/B14898064.png)
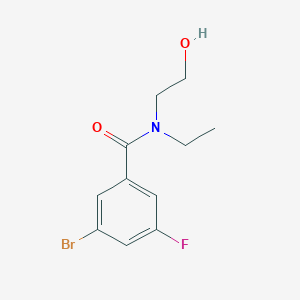
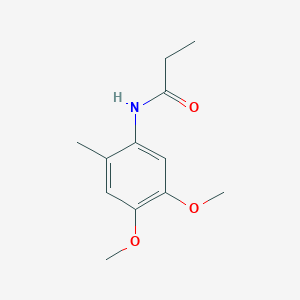
![2-[(n-Butyloxy)methyl]phenylZinc bromide](/img/structure/B14898111.png)
